molecular formula C19H22FNO2 B5656045 2-(2-tert-butyl-4-methylphenoxy)-N-(2-fluorophenyl)acetamide

2-(2-tert-butyl-4-methylphenoxy)-N-(2-fluorophenyl)acetamide

Cat. No.: B5656045
M. Wt: 315.4 g/mol
InChI Key: NOQIAEDGPQBRMC-UHFFFAOYSA-N
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Description

2-(2-tert-butyl-4-methylphenoxy)-N-(2-fluorophenyl)acetamide is a synthetic organic compound that belongs to the class of acetamides. Compounds in this class are often used in various fields such as pharmaceuticals, agrochemicals, and materials science due to their diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-tert-butyl-4-methylphenoxy)-N-(2-fluorophenyl)acetamide typically involves the following steps:

    Formation of the Phenoxy Intermediate: The starting material, 2-tert-butyl-4-methylphenol, is reacted with a suitable halogenating agent to form 2-tert-butyl-4-methylphenoxy halide.

    Nucleophilic Substitution: The phenoxy halide is then reacted with 2-fluoroaniline under basic conditions to form the desired acetamide compound.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically at the tert-butyl group or the phenyl ring.

    Reduction: Reduction reactions may target the acetamide group, converting it to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phenoxy or acetamide groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Products may include primary or secondary amines.

    Substitution: Products depend on the nucleophile used and may include various substituted acetamides.

Scientific Research Applications

Chemistry

In chemistry, 2-(2-tert-butyl-4-methylphenoxy)-N-(2-fluorophenyl)acetamide can be used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound may be studied for its potential biological activity, such as enzyme inhibition or receptor binding.

Medicine

In medicine, derivatives of acetamides are often explored for their potential as pharmaceutical agents, including anti-inflammatory, analgesic, or anticancer properties.

Industry

In industry, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(2-tert-butyl-4-methylphenoxy)-N-(2-fluorophenyl)acetamide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to changes in biological activity or chemical reactivity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-tert-butyl-4-methylphenoxy)-N-(2-chlorophenyl)acetamide
  • 2-(2-tert-butyl-4-methylphenoxy)-N-(2-bromophenyl)acetamide
  • 2-(2-tert-butyl-4-methylphenoxy)-N-(2-iodophenyl)acetamide

Uniqueness

The presence of the fluorine atom in 2-(2-tert-butyl-4-methylphenoxy)-N-(2-fluorophenyl)acetamide may impart unique properties such as increased metabolic stability, altered lipophilicity, and enhanced binding affinity to biological targets compared to its chloro, bromo, and iodo analogs.

Properties

IUPAC Name

2-(2-tert-butyl-4-methylphenoxy)-N-(2-fluorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FNO2/c1-13-9-10-17(14(11-13)19(2,3)4)23-12-18(22)21-16-8-6-5-7-15(16)20/h5-11H,12H2,1-4H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOQIAEDGPQBRMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)NC2=CC=CC=C2F)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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